molecular formula C16H18N6O2S3 B2802224 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1448070-79-8

1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2802224
CAS No.: 1448070-79-8
M. Wt: 422.54
InChI Key: WAFNCQXQNOPCEC-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a unique hybrid architecture, combining sulfonamide, pyrazole, thiazole, triazole, and thiophene rings into a single multifunctional scaffold. Such chimeric azole-azine structures are frequently explored for their potent biological activities . The structural motifs present in this compound are analogous to those found in advanced antifungal agents, where hybrid azole-azine derivatives are known to inhibit enzymes like lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthetic pathway, or other critical fungal targets . Furthermore, the core triazolothiazole structure is a privileged pharmacophore in drug discovery, often associated with kinase inhibition . Researchers can leverage this high-purity compound as a key intermediate for the synthesis of novel active molecules or as a tool compound for probing biological mechanisms and identifying new therapeutic or agrochemical targets. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S3/c1-10-14(11(2)21(3)19-10)27(23,24)17-7-6-12-9-26-16-18-15(20-22(12)16)13-5-4-8-25-13/h4-5,8-9,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFNCQXQNOPCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to a class of thiazole and pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 364.43 g/mol. The structural complexity arises from the incorporation of various heterocyclic rings, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized as follows:

1. Anti-inflammatory Activity

Research has shown that thiazole derivatives possess significant anti-inflammatory properties. A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their in vivo anti-inflammatory effects. The results indicated that these compounds could provide up to 67% protection against inflammation compared to indomethacin's 47% protection at equivalent doses .

2. Antimicrobial Activity

Thiazole and pyrazole derivatives are known for their antimicrobial properties. Compounds containing these scaffolds have been tested against various bacterial strains and showed promising results in inhibiting microbial growth . The mechanism often involves interference with bacterial enzyme systems.

3. Anticancer Potential

The anticancer activity of related compounds has been explored in several studies. Thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's efficacy in this area remains to be fully elucidated.

Case Studies

Several case studies highlight the biological activity of thiazolo[3,2-b][1,2,4]triazoles:

Study Findings Reference
In vivo anti-inflammatory studyCompounds exhibited up to 67% protection against inflammation
Antimicrobial evaluationSignificant inhibition of bacterial growth
Anticancer activity assessmentInduction of apoptosis in cancer cell lines

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

Inhibition of Enzymes

Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. In vitro studies demonstrated varying degrees of COX-1 and COX-2 inhibition among thiazole derivatives .

Receptor Interaction

The compound may also interact with various receptors involved in inflammatory responses and pain pathways. This interaction can modulate the release of pro-inflammatory cytokines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in cancer therapy. Compounds similar to 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited IC50 values in the nanomolar range against breast and colorectal cancer cell lines . These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamide derivatives are well-known for their antibacterial properties. A study on similar compounds revealed:

  • Inhibition of Bacterial Growth : Compounds with a sulfonamide group demonstrated effective inhibition against Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for developing new antibiotics.

Agricultural Applications

Pesticidal Activity
The thiazolo[3,2-b][1,2,4]triazole moiety is known for its role in developing agricultural chemicals. Research into similar compounds has shown:

  • Fungicidal Properties : Studies have demonstrated that thiazole derivatives can act as fungicides against various plant pathogens . The incorporation of the thiophene group may enhance the bioactivity of the compound against fungal infections in crops.

Material Science

Polymerization and Material Development
The unique structure of this compound can be utilized in material science for synthesizing advanced materials.

  • Conductive Polymers : The presence of thiophene suggests potential applications in organic electronics. Research indicates that incorporating thiophene-based compounds into polymer matrices can enhance electrical conductivity and stability .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines .
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria .
Agricultural ChemistryFungicidesHigh efficacy against plant pathogens .
Material ScienceConductive polymersEnhanced electrical properties in polymer composites .

Comparison with Similar Compounds

Thiazolo-Triazole Derivatives

Compounds like thiazolo[3,2-b][1,2,4]triazole-6-carboxamides are known for their antimicrobial and anti-inflammatory properties.

Pyrazole-Sulfonamide Hybrids

Sulfonamide-functionalized pyrazoles, such as celecoxib (a COX-2 inhibitor), share the pyrazole-sulfonamide motif. The 1,3,5-trimethyl substitution in the target compound could increase metabolic stability compared to unsubstituted pyrazoles, though steric effects might reduce target accessibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Celecoxib Thiazolo-Triazole Model Compound
Molecular Weight (g/mol) ~490 (estimated) 381.37 ~350–400
LogP (Predicted) ~3.5 (moderate lipophilicity) 3.5 2.8–3.2
Hydrogen Bond Donors 1 (sulfonamide NH) 2 (sulfonamide NH, pyrazole NH) 1–2
Solubility Low (hydrophobic core) Low Moderate

Note: Predicted values based on structural analysis due to lack of experimental data.

Challenges and Limitations

  • Synthetic Complexity : The multi-step synthesis of thiazolo-triazole systems may limit scalability compared to simpler sulfonamides.
  • Bioavailability : High molecular weight (~490 g/mol) and lipophilicity (LogP ~3.5) may hinder absorption, a common issue with polycyclic sulfonamides.

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